What is the chemical structure and molecular weight of (4-(Naphthalen-2-yl)phenyl)methanol
What is the chemical structure and molecular weight of (4-(Naphthalen-2-yl)phenyl)methanol
An In-Depth Technical Guide to (4-(Naphthalen-2-yl)phenyl)methanol
Introduction
(4-(Naphthalen-2-yl)phenyl)methanol is a biaryl aromatic alcohol that serves as a valuable building block in several fields of chemical research. Its structure, featuring a naphthalene ring system linked to a phenylmethanol group, provides a unique combination of rigidity, aromaticity, and a reactive hydroxyl functional group. This scaffold is of significant interest in medicinal chemistry, materials science, and supramolecular chemistry. The naphthalene moiety is a well-known pharmacophore found in numerous bioactive compounds, while the phenylmethanol portion allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).[1]
This technical guide provides a comprehensive overview of (4-(Naphthalen-2-yl)phenyl)methanol, detailing its chemical structure, physicochemical properties, synthesis methodologies, analytical characterization, and key areas of application for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular architecture of (4-(Naphthalen-2-yl)phenyl)methanol consists of a naphthalene ring connected at its 2-position to the 4-position of a phenyl ring, which in turn bears a hydroxymethyl (-CH2OH) group. This specific arrangement of aromatic rings gives the molecule a defined geometry and potential for various non-covalent interactions, making it a subject of interest in supramolecular chemistry.[1]
Molecular Structure
Caption: 2D representation of (4-(Naphthalen-2-yl)phenyl)methanol.
Physicochemical Data
The key physicochemical properties of (4-(Naphthalen-2-yl)phenyl)methanol are summarized in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 1365969-00-1 | chemenu.com, bldpharm.com[1] |
| Molecular Formula | C₁₇H₁₄O | PubChem[2] |
| Molecular Weight | 234.29 g/mol | Benchchem[1], PubChem[2] |
| Physical Form | Powder, crystals, or crystalline solid | Sigma-Aldrich[3] |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich[3] |
| Predicted XLogP3 | 4.3 | PubChem[2] |
Synthesis and Purification
The synthesis of (4-(Naphthalen-2-yl)phenyl)methanol can be accomplished through various modern synthetic methodologies. Multi-component and one-pot reactions, along with powerful cross-coupling techniques, are at the forefront of constructing such complex molecules efficiently.[1] A common and reliable strategy involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the aromatic rings, followed by the reduction of a carbonyl group to the desired alcohol.
Synthetic Workflow Diagram
Caption: General synthetic workflow for (4-(Naphthalen-2-yl)phenyl)methanol.
Experimental Protocol
This protocol describes a two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 4-(Naphthalen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
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Reagent Setup: To a round-bottom flask, add 4-formylphenylboronic acid (1.0 eq.), 2-bromonaphthalene (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
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Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
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Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
Step 2: Reduction to (4-(Naphthalen-2-yl)phenyl)methanol
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Dissolution: Dissolve the crude 4-(naphthalen-2-yl)benzaldehyde from the previous step in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).[4]
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise while maintaining the temperature at 0 °C.[5]
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC).
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Quenching and Purification: Carefully quench the reaction by adding water or a dilute acid solution. Perform a standard aqueous workup, followed by extraction with an organic solvent. The final product is then purified by column chromatography on silica gel to yield pure (4-(naphthalen-2-yl)phenyl)methanol.[1]
Analytical Characterization
The structural identity and purity of synthesized (4-(Naphthalen-2-yl)phenyl)methanol are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons of both the naphthalene and phenyl rings in the range of 7.0-8.5 ppm. A key singlet for the benzylic methylene (-CH₂) protons would typically appear around 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl (-OH) proton will also be present, and its chemical shift can vary depending on the solvent and concentration.[1]
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¹³C NMR : The spectrum would display distinct signals for all 17 carbon atoms. The aromatic carbons would resonate in the typical downfield region (120-150 ppm), while the benzylic carbon of the -CH₂OH group would appear further upfield (around 60-70 ppm).[1]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition, with the expected [M+H]⁺ ion at m/z 235.1117.
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Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹, along with absorptions corresponding to C-H stretching of the aromatic rings and the C-O stretch.
Applications and Research Interest
The (4-(naphthalen-2-yl)phenyl)methanol scaffold holds considerable potential in various scientific domains due to its unique structural features.
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Medicinal Chemistry : The aryl(naphthyl)methanol framework is actively being explored for the development of novel therapeutic agents.[1] The naphthalene ring system is a component of many bioactive molecules, and the methanol group provides a convenient handle for introducing diverse substituents to probe and optimize biological activity.
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Materials Science : This molecule can serve as a precursor to new liquid crystalline compounds. The rigid, elongated structure is conducive to forming ordered phases, and modifications can be made to tailor the mesomorphic properties for applications in displays and sensors.[1]
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Supramolecular Chemistry : The defined geometry and capacity for non-covalent interactions (such as π-π stacking and hydrogen bonding) make this compound and its derivatives excellent building blocks for constructing complex supramolecular assemblies.[1]
Conclusion
(4-(Naphthalen-2-yl)phenyl)methanol is a synthetically accessible and versatile chemical entity with a promising profile for advanced applications in drug discovery and materials science. Its well-defined structure and functional handles allow for systematic chemical derivatization. The synthetic route, primarily involving robust cross-coupling and reduction reactions, is well-established, enabling its availability for further research and development. This guide provides the foundational technical knowledge for scientists looking to explore the potential of this valuable molecular scaffold.
References
- (4-(Naphthalen-2-yl)phenyl)methanol | Benchchem.
- Naphthalen-2-yl(phenyl)methanol | 35060-38-9. Sigma-Aldrich.
- Naphthalen-2-yl(phenyl)methanol | C17H14O | CID 570772. PubChem.
- Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. MDPI.
- Selective monoformylation of naphthalene-fused propellanes for methylene-altern
Sources
- 1. (4-(Naphthalen-2-yl)phenyl)methanol | Benchchem [benchchem.com]
- 2. Naphthalen-2-yl(phenyl)methanol | C17H14O | CID 570772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalen-2-yl(phenyl)methanol | 35060-38-9 [sigmaaldrich.com]
- 4. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids | MDPI [mdpi.com]
- 5. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]



